molecular formula C13H14N2O3 B5644632 5-(4-ethoxybenzyl)-4,6-pyrimidinediol CAS No. 16015-99-9

5-(4-ethoxybenzyl)-4,6-pyrimidinediol

Cat. No. B5644632
CAS RN: 16015-99-9
M. Wt: 246.26 g/mol
InChI Key: SKQFJXSIANMQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with substituted benzyl groups, typically involves strategies such as cyclization reactions, alkylation, and condensation processes. For instance, 2,4-diamino-6-(substituted benzyl)pyrimidines are synthesized through a route applicable for preparing a variety of substituted benzyl pyrimidine derivatives, highlighting the versatility in pyrimidine chemistry (Grivsky et al., 1980).

Molecular Structure Analysis

Pyrimidine derivatives often exhibit intriguing molecular structures that can be analyzed through spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational wavenumbers of related pyrimidine compounds have been studied using DFT level calculations, revealing insights into their electronic and geometric configurations (Al-Abdullah et al., 2014).

properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-11-12(16)14-8-15-13(11)17/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFJXSIANMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205163
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16015-99-9
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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